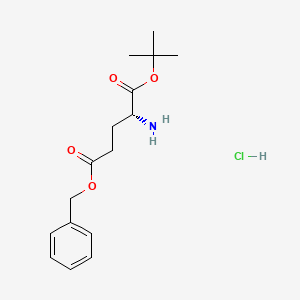

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

Vue d'ensemble

Description

®-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a benzyl group, a tert-butyl ester, and an amino group, makes it an interesting subject for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-aminopentanedioic acid, benzyl bromide, and tert-butyl alcohol.

Protection of Amino Group: The amino group of ®-2-aminopentanedioic acid is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

Esterification: The protected amino acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester.

Benzylation: The benzyl group is introduced by reacting the tert-butyl ester with benzyl bromide in the presence of a base, such as sodium hydride or potassium carbonate.

Deprotection and Hydrochloride Formation: The protecting group is removed, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt of ®-5-Benzyl 1-tert-butyl 2-aminopentanedioate.

Industrial Production Methods

Industrial production of ®-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride may involve similar steps as the laboratory synthesis but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various amide or urea derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like acyl chlorides, isocyanates, and carbodiimides are used for substitution reactions.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Alcohol derivatives of the ester groups.

Substitution: Amide or urea derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound features a unique structure characterized by a benzyl group, a tert-butyl group, and an amino acid backbone. Its molecular formula is C16H24ClNO4, with a molecular weight of approximately 323.82 g/mol. The presence of both an amino group and ester functionalities enhances its reactivity and potential for biological activity.

Medicinal Chemistry

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in targeting various neurological disorders and metabolic diseases.

- Enzyme Inhibition : Studies indicate that derivatives of this compound exhibit selective inhibition against aldose reductase (ALR), an enzyme implicated in diabetic complications. This inhibition can potentially lead to therapeutic applications in diabetes management.

Table 1: Inhibitory Activity Against Aldose Reductase

| Compound | IC50 (µM) ALR1 | IC50 (µM) ALR2 |

|---|---|---|

| Derivative A | 1.05 ± 0.03 | 0.012 ± 0.09 |

| Derivative B | 0.13 ± 0.05 | 1.10 ± 0.28 |

Anticancer Activity

Research has demonstrated that certain derivatives of this compound possess significant antiproliferative effects against various cancer cell lines, indicating potential applications in cancer therapy.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative C | HT-29 Colon Cancer | 0.5 |

| Derivative D | HCT-116 | 0.15 |

Case Study 1: Aldose Reductase Inhibition

A study focused on the inhibitory effects of this compound derivatives on the ALR enzymes revealed strong inhibition with IC50 values as low as against ALR2. This suggests their potential as therapeutic agents for managing diabetic complications through modulation of the polyol pathway.

Case Study 2: Antitumor Activity

Another investigation assessed the antiproliferative effects of these compounds on melanoma cells, demonstrating that they disrupt microtubule formation and induce mitotic abnormalities critical for effective cancer treatment strategies. The compounds caused significant cell cycle arrest and increased multipolar spindle formation, indicating their potential as novel anticancer agents.

Mécanisme D'action

The mechanism by which ®-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride exerts its effects depends on its application. In enzyme inhibition, for example, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Aminopentanedioic acid: A precursor in the synthesis of ®-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride.

Benzyl esters: Compounds with similar benzyl ester groups.

tert-Butyl esters: Compounds with similar tert-butyl ester groups.

Uniqueness

®-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride is unique due to its combination of a chiral center, benzyl group, and tert-butyl ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Activité Biologique

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, with the CAS number 90159-60-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and application.

- Molecular Formula : C16H24ClNO4

- Molecular Weight : 329.82 g/mol

- Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) suggest potential for central nervous system (CNS) activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to form covalent bonds with active site residues, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as a substrate or inhibitor for various enzymes, modulating their activity and affecting metabolic pathways.

- Protein Modification : It may participate in post-translational modifications of proteins, impacting cellular functions and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuroprotection and anti-inflammatory contexts.

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the BBB enhances its therapeutic prospects in treating conditions like Alzheimer's disease .

Anti-inflammatory Properties

Preliminary findings suggest that this compound may reduce inflammation through modulation of pro-inflammatory cytokines, which could be beneficial in chronic inflammatory diseases .

Case Studies

Recent studies have explored the efficacy of this compound in various biological models:

- Neuroprotection in Animal Models :

- Anti-inflammatory Activity :

-

Metabolic Effects :

- In vitro studies demonstrated that this compound could influence lipid metabolism by modulating the expression of genes involved in fatty acid oxidation and storage, potentially offering therapeutic avenues for metabolic disorders.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate | High | Moderate antioxidant activity |

| Dibenzyl L-Glutamate Hydrochloride | Moderate | Neuroprotective effects |

| (R)-Dibenzyl 2-aminopentanedioate Hydrochloride | High | Limited anti-inflammatory properties |

Propriétés

IUPAC Name |

5-O-benzyl 1-O-tert-butyl (2R)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBZXIOAVCJDKR-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718507 | |

| Record name | 5-Benzyl 1-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90159-60-7 | |

| Record name | 5-Benzyl 1-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.